Allotetrahydrocortisol-d5
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Overview
Description
Allotetrahydrocortisol-d5 is a deuterium-labeled derivative of Allotetrahydrocortisol, which is a metabolite of cortisol. Cortisol is the primary glucocorticoid in humans, produced in the adrenal cortex, and plays a crucial role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allotetrahydrocortisol-d5 involves the incorporation of deuterium into the Allotetrahydrocortisol molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of hydrogen-deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated chemicals and controlled reaction conditions to ensure high yield and purity. The production is carried out under strict quality control to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Allotetrahydrocortisol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone derivatives.
Reduction: Formation of tetrahydrocortisol derivatives.
Substitution: Replacement of functional groups with deuterium-labeled groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various deuterium-labeled cortisol and cortisone derivatives, which are used in metabolic studies and drug development .
Scientific Research Applications
Allotetrahydrocortisol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of cortisol.
Biology: Helps in studying the role of cortisol in various physiological processes and its interaction with other biomolecules.
Medicine: Used in the development of deuterium-labeled drugs to improve their pharmacokinetic profiles.
Industry: Employed in the production of stable isotope-labeled compounds for various analytical applications
Mechanism of Action
Allotetrahydrocortisol-d5 exerts its effects by mimicking the behavior of cortisol in the body. It interacts with glucocorticoid receptors and influences various metabolic pathways. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the pharmacokinetics and dynamics of cortisol .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocortisol: A metabolite of cortisol with similar physiological roles.
Cortisone: Another glucocorticoid with similar metabolic pathways.
Prednisolone: A synthetic glucocorticoid used in various therapeutic applications
Uniqueness
Allotetrahydrocortisol-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
Properties
Molecular Formula |
C21H34O5 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D2,9D2,13D |
InChI Key |
AODPIQQILQLWGS-BPZVHUKSSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
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